2,6-Dimethyl-4h-thiochromen-4-one
Description
Properties
CAS No. |
774-34-5 |
|---|---|
Molecular Formula |
C11H10OS |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
2,6-dimethylthiochromen-4-one |
InChI |
InChI=1S/C11H10OS/c1-7-3-4-11-9(5-7)10(12)6-8(2)13-11/h3-6H,1-2H3 |
InChI Key |
OXEMHEHSVZGMTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=CC2=O)C |
Origin of Product |
United States |
Preparation Methods
Structural and Functional Significance of 2,6-Dimethyl-4H-thiochromen-4-one
Synthetic Routes to this compound
Palladium-Catalyzed Cross-Coupling of 6-Methyl-2-sulfinyl-thiochromone
Adapting the method by Li et al. (2021), 2-sulfinyl-thiochromones serve as electrophilic partners for methylboronic acids under Pd(II)/XPhos catalysis.
Synthesis of 6-Methyl-2-sulfinyl-thiochromone
- Starting Material : 3-Methylbenzenethiol (1.0 equiv) and ethyl acetoacetate (1.2 equiv) undergo cyclocondensation in polyphosphoric acid (PPA) at 120°C for 8 h to yield 6-methyl-thiochromone.
- Sulfinylation : Treat 6-methyl-thiochromone with methylsulfinyl chloride (1.5 equiv) and triethylamine (2.0 equiv) in dichloromethane (0°C, 2 h) to install the sulfinyl group.
Cross-Coupling with Methylboronic Acid
Procedure :
- Combine 6-methyl-2-sulfinyl-thiochromone (0.5 mmol), methylboronic acid (1.0 mmol), palladium(II) acetate (0.1 equiv), XPhos (0.1 equiv), and zinc triflate (0.2 equiv) in DMF (3 mL).
- Heat at 80°C for 6 h under N₂.
- Purify via silica chromatography (EA/PE = 1:20) to isolate this compound.
Yield : 68–72%
Key Data :
Nucleophilic Alkylation of 6-Methyl-thiochromone
Building on work by MDPI contributors (2018), alkyllithium reagents directly functionalize thiochromones at C-2.
Preparation of 6-Methyl-thiochromone
- Cyclization : React 3-methylbenzenethiol (5.0 mmol) with ethyl acetoacetate (6.0 mmol) in PPA (10 g) at 130°C for 10 h.
- Isolation : Quench with ice, extract with EA, and purify via flash chromatography (PE/EA = 15:1).
Methylation with Methyllithium
Procedure :
- Add methyllithium (1.2 M in Et₂O, 1.2 equiv) to 6-methyl-thiochromone (1.0 equiv) and CuI (0.2 equiv) in THF (−78°C to rt, 4 h).
- Acidic workup (1 M HCl) followed by column purification (PE/EA = 10:1) yields the target compound.
Yield : 65–70%
Analytical Comparison :
Comparative Analysis of Synthetic Methods
The cross-coupling route offers superior functional group compatibility, whereas the alkylation method avoids precious metals, reducing costs.
Mechanistic Insights
Cross-Coupling Pathway
- Lewis Acid Activation : Zn(OTf)₂ coordinates the sulfinyl and carbonyl oxygens, polarizing the C2–S bond for oxidative addition to Pd(0).
- Transmetalation : Methylboronic acid transfers its methyl group to the Pd center.
- Reductive Elimination : Pd releases the coupled product, regenerating the active catalyst.
Challenges and Optimization Strategies
Regioselectivity in Cyclization
The position of methyl substitution in the benzene ring (C6) is controlled by the starting thiol’s substitution pattern. Using 3-methylbenzenethiol ensures exclusive C6 functionalization.
Byproduct Formation in Cross-Coupling
Trace demethylation at C6 may occur above 80°C. Maintaining strict temperature control (≤80°C) suppresses this side reaction.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dimethyl-4H-thiochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form S,S-dioxide derivatives.
Reduction: Reduction reactions can yield different thiochroman derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the carbonyl group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions
Major Products:
Oxidation: S,S-dioxide derivatives.
Reduction: Thiochroman derivatives.
Substitution: Various substituted thiochromones
Scientific Research Applications
There is no direct information about the applications of "2,6-Dimethyl-4h-thiochromen-4-one" in the provided search results. However, the search results provide information on the applications of related compounds, such as thiochromenones, thiochroman-4-ones, and chalcones, which can be used to infer potential applications of "this compound".
Thiochromenones
Thiochromenones have a wide range of applications in scientific research.
Chemistry Thiochromenones are used as building blocks for synthesizing various heterocyclic compounds.
Biology Thiochromenones exhibit significant biological activities, including antileishmanial and cytotoxic properties.
Medicine Thiochromenones are potential therapeutic agents for treating diseases like leishmaniasis and other parasitic infections.
Industry Thiochromenones are utilized in the development of new pharmaceuticals and agrochemicals.
One study evaluating various thiochromenone derivatives found that they possess antileishmanial efficacy. The mechanism of action may involve interaction with specific molecular targets and pathways, such as inhibiting trypanothione reductase, an enzyme crucial for the survival of parasites like Leishmania, leading to an increase in reactive oxygen species (ROS) levels, causing oxidative stress and ultimately the death of the parasite.
Thiochroman-4-ones
Thiochroman-4-one derivatives have demonstrated antileishmanial activity . A structure-activity relationship (SAR) study revealed that compounds containing 1,1-dioxo-2-aryl-4H-thiochromen-4-one scaffolds displayed good antileishmanial activity below 10 µM . Acyl hydrazone derivatives of thiochroman-4-ones have also been reported as potent inhibitors of cysteine proteases, which has implications in the treatment of Chagas’ disease .
Modifications of thiochroman-4-one compounds have been made to identify structure-activity relationships . It was found that substitution with electron-withdrawing groups in the phenyl ring, dehydrogenation to yield a double bond between C2-C3, and sulfones did not improve antileishmanial activity . However, when sulfones were dehydrogenated to produce the corresponding vinyl sulfones, the resulting compounds showed high antileishmanial activity, evidenced by values < 10 μM, low cytotoxicity to human macrophages U-937 ( values > 561 μM), and a high index of selectivity (IS ≥ 87) .
Chalcones
Chalcones have demonstrated a wide range of pharmacological activities .
Anti-bacterial agents Chalcones have shown strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, and against Gram-negative bacteria such as Escherichia coli and Salmonella enterica .
Anti-protozoal and anti-filarial agents Chalcones have shown activity against Leishmania . Several chalcones, such as 2′,4′-dihydroxy-4-methoxychalcone, 2′-hydroxy-3,4-dimethoxychalcone, and 2-hydroxy-4,4′-dimethoxychalcone, significantly inhibited the intracellular survival of L. donovani parasites .
Anti-inflammatory agents Chalcones can inhibit the NF-κB signaling complement system involved in inflammation and can inhibit the release of inflammatory mediators from mast cells, macrophages, neutrophils, and microglial cells .
Synthesis of Thiochroman-4-ones
2-Alkylthiochroman-4-ones can be synthesized by conjugate addition of lithium dialkylcuprates to thiochromone . For example, lithium dialkylcuprate (i.e., n-Bu2CuLi) was found to be the most reactive and it afforded the highest yield of 1,4-adduct at 86% with the addition of TMSCl . Other Lewis acid additives, such as TMSI and TMSOTf, also showed similar enhancement and promoted the conjugate addition of lithium di-n-butylcuprates to thiochroman-4-one with good yields (85% and 82%) .
Potential Applications of this compound
Based on the applications of related compounds, this compound may have potential applications in:
- Synthesis of heterocyclic compounds
- Treatment of parasitic infections such as leishmaniasis
- Antibacterial agent
- Anti-inflammatory agent
Mechanism of Action
The exact mechanism of action of 2,6-Dimethyl-4H-thiochromen-4-one is not well-documented. its biological activities are likely due to its ability to interact with various molecular targets and pathways. For example, thiochromones have been shown to inhibit enzymes and disrupt cellular processes in microorganisms .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2,6-Dimethyl-4H-thiochromen-4-one with other chromenone and thiochromenone derivatives, focusing on structural features, synthesis, and reactivity.
Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Core Heteroatom |
|---|---|---|---|---|
| This compound | C₁₁H₁₀OS | 198.26 | 2-CH₃, 6-CH₃ | S |
| 6,8-Dichloro-2-(4-chlorophenyl)-4H-chromen-4-one [6] | C₁₅H₇Cl₃O₂ | 333.58 | 6-Cl, 8-Cl, 2-(4-Cl-C₆H₄) | O |
| 5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(thiomorpholinomethyl)-4H-chromen-4-one [1] | C₂₂H₂₃NO₅S | 413.49 | 5-OH, 7-OH, 2-(4-OCH₃-C₆H₄), 8-(thiomorpholinomethyl) | O |
Key Observations :
- Steric Effects: Methyl groups at positions 2 and 6 introduce steric hindrance, which may slow nucleophilic attacks compared to unsubstituted chromenones .
Reactivity Comparisons
- Reduction: Chromen-4-ones (e.g., compound 11a in ) undergo reduction with LiAlH₄ at −20°C to yield dihydrochromenols . However, sulfur-containing analogs like this compound may exhibit slower reduction due to decreased carbonyl electrophilicity.
- Nucleophilic Substitution: Chlorinated derivatives (e.g., 6,8-dichloro-chromenone [6]) show higher reactivity toward nucleophiles than methyl-substituted thiochromenones due to electron-withdrawing Cl groups .
Q & A
Q. How can researchers optimize the synthesis of 2,6-Dimethyl-4H-thiochromen-4-one to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For analogous chromenone derivatives, studies suggest adjusting solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and catalysts (e.g., KI/K₂CO₃) to influence cyclization efficiency . Characterization via NMR (¹H/¹³C), IR, and mass spectrometry is critical to confirm structural integrity. For example, in related flavone syntheses, yields improved from 52% to 78% by switching from bromine-mediated cyclization to peroxide oxidation . Include microanalysis for new compounds to validate purity .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : Assign methyl protons (δ 2.4–2.6 ppm for C-2/C-6 CH₃) and carbonyl (C-4, δ ~180 ppm in ¹³C NMR) .
- IR Spectroscopy : Confirm thione (C=S, ~1200 cm⁻¹) and ketone (C=O, ~1650 cm⁻¹) functional groups .
- HPLC/MS : Monitor purity and detect byproducts; use reverse-phase C18 columns with UV detection at λmax ~280 nm for chromenones .
Cross-reference with NIST databases for spectral validation .
Advanced Research Questions
Q. How can researchers investigate structure-activity relationships (SAR) for this compound in biological assays?
- Methodological Answer : Design derivatives with systematic substitutions (e.g., halogenation at C-3/C-7 or sulfone/sulfide modifications) to assess electronic/steric effects on bioactivity . For example, methylthio-to-sulfonyl modifications in chromenones increased antiproliferative activity by 30% in vitro . Use multivariate statistical models to correlate substituent properties (Hammett constants, logP) with activity endpoints (IC₅₀, Ki). Validate via dose-response assays and molecular docking simulations .
Q. How should researchers address contradictions in reported spectral data or bioactivity results for this compound?
- Methodological Answer : Contradictions often arise from impurities, solvent effects, or instrument calibration. Steps to resolve:
- Replicate experiments : Verify synthesis and purification protocols (e.g., recrystallization solvents) .
- Cross-validate data : Compare with high-quality reference spectra (e.g., NIST or PubChem) .
- Statistical analysis : Apply ANOVA or Bland-Altman plots to assess inter-lab variability in bioactivity data .
Document all conditions (e.g., pH, temperature) to ensure reproducibility .
Q. What computational strategies are effective for modeling the reactivity and stability of this compound?
- Methodological Answer : Use density functional theory (DFT) to calculate:
- Electrophilicity index : Predict sites for nucleophilic attack (e.g., C-4 carbonyl) .
- Tautomeric stability : Compare thione (4H) vs. thiol (2H) forms using Gibbs free energy differences .
Pair with molecular dynamics simulations to study solvent interactions (e.g., aqueous vs. DMSO) . Validate predictions experimentally via kinetic studies or X-ray crystallography.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
